

6-Bromopicolinamide: A Technical Overview for Drug Discovery and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Bromopicolinamide**

Cat. No.: **B1343779**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Bromopicolinamide**, a key building block in organic synthesis and drug discovery. This document details its fundamental molecular properties, experimental protocols for its synthesis and potential applications, and relevant safety information.

Core Molecular and Physical Properties

6-Bromopicolinamide, with the empirical formula $C_6H_5BrN_2O$, is a halogenated pyridine derivative. Its chemical structure, featuring a bromo-substituted pyridine ring with a carboxamide group, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₅ BrN ₂ O	[1]
Molecular Weight	201.02 g/mol	[1]
Appearance	Solid	[1]
Purity	Typically ≥98%	[1]
CAS Number	25194-52-9	[1]
InChI Key	HWRUOHMDYQEWO-D UHFFFAOYSA-N	[1]

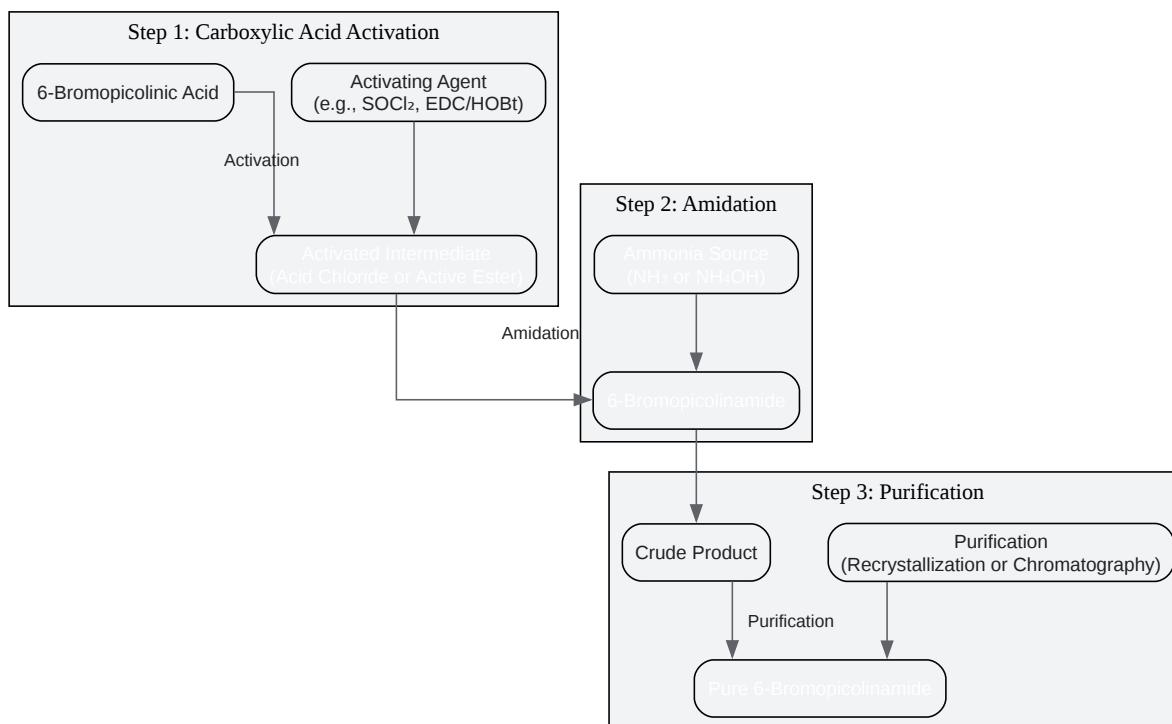
Synthesis of 6-Bromopicolinamide

A common and effective method for the synthesis of **6-Bromopicolinamide** is through the amidation of 6-bromopicolinic acid. This process typically involves the activation of the carboxylic acid group followed by reaction with an ammonia source.

Experimental Protocol: Amidation of 6-Bromopicolinic Acid

This protocol describes a general procedure for the synthesis of **6-Bromopicolinamide** from 6-bromopicolinic acid.

Materials:


- 6-Bromopicolinic acid
- Thionyl chloride (SOCl₂) or a suitable carbodiimide coupling agent (e.g., EDC, DCC)
- Ammonia solution (e.g., ammonium hydroxide) or ammonia gas
- Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
- Anhydrous base (e.g., Triethylamine (TEA), Pyridine), if necessary
- Standard laboratory glassware and purification supplies

Procedure:

- Activation of the Carboxylic Acid:
 - Using Thionyl Chloride: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-bromopicolinic acid in an excess of thionyl chloride. Reflux the mixture gently for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution). After cooling, carefully remove the excess thionyl chloride under reduced pressure to obtain the crude 6-bromopicolinoyl chloride.
 - Using a Coupling Agent: Dissolve 6-bromopicolinic acid in an anhydrous aprotic solvent. Add the coupling agent (e.g., 1.1 equivalents of EDC) and an activator (e.g., 1.1 equivalents of HOBt). Stir the mixture at room temperature for 30-60 minutes to form the active ester.
- Amidation:
 - From the Acid Chloride: Dissolve the crude 6-bromopicolinoyl chloride in an anhydrous aprotic solvent and cool the solution in an ice bath. Slowly bubble ammonia gas through the solution or add a concentrated solution of ammonium hydroxide dropwise with vigorous stirring.
 - From the Active Ester: To the solution containing the activated 6-bromopicolinic acid, add an excess of concentrated ammonium hydroxide solution.
- Reaction Monitoring and Work-up:
 - Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by TLC.
 - Once the reaction is complete, quench the reaction by adding water.
 - Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

- Purification:
 - Remove the solvent under reduced pressure to yield the crude **6-Bromopicolinamide**.
 - Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization: Confirm the identity and purity of the synthesized **6-Bromopicolinamide** using standard analytical techniques such as ^1H NMR, ^{13}C NMR, mass spectrometry, and melting point analysis.

[Click to download full resolution via product page](#)

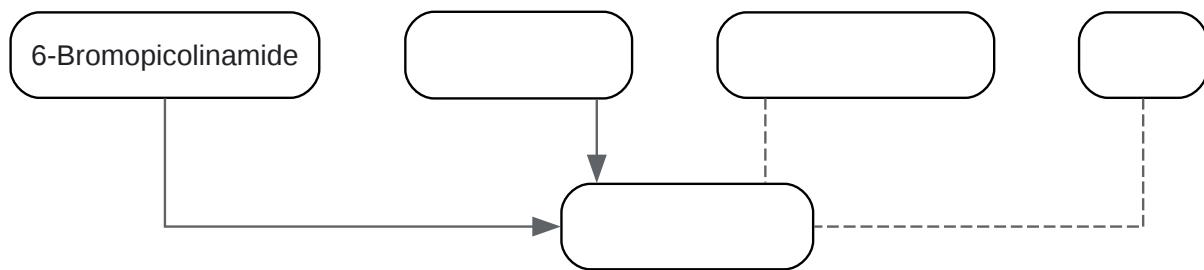
Caption: Synthesis workflow for **6-Bromopicolinamide**.

Applications in Drug Discovery

6-Bromopicolinamide is a valuable building block in medicinal chemistry due to its potential for further functionalization, primarily through cross-coupling reactions at the bromine-substituted position.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom on the pyridine ring of **6-Bromopicolinamide** can be readily substituted with various aryl or heteroaryl groups using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the construction of a diverse library of biaryl compounds, which are common motifs in many biologically active molecules.


Materials:

- **6-Bromopicolinamide**
- Aryl or heteroaryl boronic acid or boronic ester
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{dppf})\text{Cl}_2$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4)
- Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
- Standard laboratory glassware and purification supplies

Procedure:

- In a reaction vessel, combine **6-Bromopicolinamide** (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).
- Add the anhydrous solvent under an inert atmosphere.

- Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
- After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
- Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to yield the desired coupled product.

[Click to download full resolution via product page](#)

Caption: Suzuki-Miyaura cross-coupling of **6-Bromopicolinamide**.

Potential Biological Activity

Derivatives of brominated heterocyclic compounds have been investigated for a range of biological activities, including as antimicrobial agents. While specific data for **6-Bromopicolinamide** is limited, its structural motifs suggest potential for biological activity.

Antimicrobial Activity Screening

The antimicrobial activity of **6-Bromopicolinamide** and its derivatives can be evaluated using standard microbiological assays such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Materials:

- Test compound (**6-Bromopicolinamide** or derivative)
- Bacterial or fungal strains
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Sterile 96-well microtiter plates
- Positive control antibiotic/antifungal
- Negative control (vehicle, e.g., DMSO)

Procedure:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
- Prepare a standardized inoculum of the microorganism and add it to each well.
- Include positive control wells (microorganism with standard antimicrobial) and negative control wells (microorganism with vehicle and medium only).
- Incubate the plates at the appropriate temperature and duration for the specific microorganism.
- Determine the MIC, which is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Safety Information

Hazard Statements:

- May be harmful if swallowed.
- Causes skin irritation.

- Causes serious eye irritation.
- May cause respiratory irritation.

Precautionary Statements:

- Wear protective gloves, eye protection, and face protection.
- Avoid breathing dust/fume/gas/mist/vapors/spray.
- Use only outdoors or in a well-ventilated area.
- Wash skin thoroughly after handling.
- IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- IF ON SKIN: Wash with plenty of soap and water.
- IF INHALED: Remove person to fresh air and keep comfortable for breathing.
- Store in a well-ventilated place. Keep container tightly closed.

This information is intended for use by qualified professionals and should be supplemented with a comprehensive review of the Safety Data Sheet (SDS) before handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [6-Bromopicolinamide: A Technical Overview for Drug Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1343779#6-bromopicolinamide-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com